B1580183 L-GLUTAMIC ACID (13C5; 15N)

L-GLUTAMIC ACID (13C5; 15N)

Cat. No.: B1580183
M. Wt: 153.09
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamic acid (¹³C₅; ¹⁵N) is a stable isotope-labeled form of the endogenous amino acid L-glutamic acid. It is uniformly substituted with five ¹³C atoms (99% isotopic purity) and one ¹⁵N atom (97–99% isotopic purity), yielding the molecular formula ¹³C₅H₉¹⁵NO₄ . This compound, with CAS numbers 55443-55-5 and 35737-15-6, serves as a critical tracer in metabolic flux analysis, proteomics, and pharmacokinetic studies, enabling precise tracking of carbon and nitrogen pathways in biological systems .

Properties

Molecular Weight

153.09

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Isotopic Purity : >99% ¹³C, 97–99% ¹⁵N .
  • Applications: Internal standard in LC-MS/MS , metabolomics , and protein turnover studies.
  • Suppliers : Shanghai Zhenzhun Bio, Hui Cheng Bio, and others offer variants in 0.25–1 g quantities .

Comparison with Similar Isotope-Labeled Compounds

Labeling Patterns and Structural Variants

L-Glutamic acid has multiple isotopic analogs, each with distinct applications based on labeling positions and isotopes used:

Compound Isotopic Substitution CAS Number Key Applications Isotopic Purity
L-Glutamic Acid (¹³C₅; ¹⁵N) ¹³C₅ (all carbons), ¹⁵N 55443-55-5 Dual-tracking of C/N in metabolic pathways 99% ¹³C, 97–99% ¹⁵N
L-Glutamic Acid (¹⁵N) ¹⁵N only 21160-87-2 Nitrogen flux studies 98% ¹⁵N
L-Glutamic Acid (¹³C₅) ¹³C₅ only N/A Carbon-specific metabolism tracing 99% ¹³C
L-Glutamic Acid (²H₅; ¹⁵N) ²H₅ (deuterium), ¹⁵N N/A Mass spectrometry (higher mass shift) 97–99% ²H, 97–99% ¹⁵N
L-Glutamic Acid (¹³C₅; ²H₅; ¹⁵N) ¹³C₅, ²H₅, ¹⁵N N/A High-resolution MS with minimal isotopic interference 97–99% ¹³C/²H/¹⁵N

Analytical Performance

  • Mass Spectrometry :

    • ¹³C₅; ¹⁵N : Introduces a mass shift of +6 Da (¹³C₅: +5 Da, ¹⁵N: +1 Da), distinguishing it clearly from unlabeled glutamic acid (147.13 → 153.13 Da) .
    • ²H₅; ¹⁵N : Provides a larger mass shift (+7 Da) but may alter chromatographic retention due to deuterium’s kinetic isotope effect .
    • ¹⁵N-only : Minimal mass shift (+1 Da), suitable for nitrogen-specific tracking but less distinguishable in complex matrices .
  • Metabolomics: ¹³C₅; ¹⁵N enables simultaneous monitoring of glutamic acid’s role in the TCA cycle (via ¹³C) and nitrogen assimilation (via ¹⁵N) . In contrast, ¹³C₅ alone is optimal for carbon flux studies in glycolysis or amino acid synthesis .

Stability and Handling

  • ¹³C/¹⁵N-labeled compounds are chemically stable and behave identically to unlabeled forms in biological systems, unlike deuterated analogs, which may exhibit altered kinetics .
  • Storage : Most variants require storage at 4°C or -20°C to prevent degradation .

Cost and Availability

  • ¹³C₅; ¹⁵N : Higher cost (~$1,000–2,000/g) due to dual labeling .
  • ¹⁵N or ¹³C₅ alone : More affordable (~$500–1,000/g) .

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